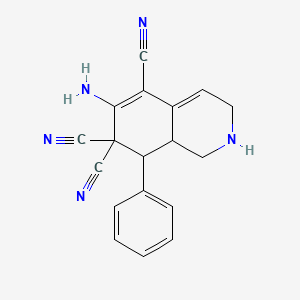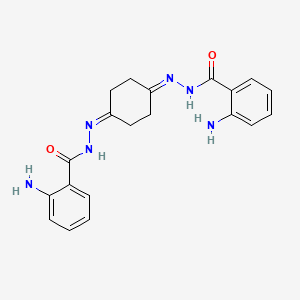![molecular formula C15H11Cl3N4O2 B11105306 2,4,5-trichloro-6-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11105306.png)
2,4,5-trichloro-6-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-TRICHLORO-6-{2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-PYRIDYL CYANIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes multiple functional groups such as trichloro, dimethoxyphenyl, hydrazino, and pyridyl cyanide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-TRICHLORO-6-{2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-PYRIDYL CYANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydrazone Intermediate: The reaction between 2,3-dimethoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Cyclization and Chlorination: The hydrazone intermediate undergoes cyclization and chlorination to form the trichloropyridyl derivative.
Introduction of the Cyanide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-TRICHLORO-6-{2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-PYRIDYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichloro and cyanide groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can participate in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2,4,5-TRICHLORO-6-{2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-PYRIDYL CYANIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s reactivity makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-TRICHLORO-6-{2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-PYRIDYL CYANIDE involves its interaction with molecular targets through its functional groups. The trichloro and cyanide groups can form covalent bonds with nucleophilic sites on target molecules, while the hydrazino and dimethoxyphenyl groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar trichloro group.
2,4,6-Trichloro-1,3,5-triazine: A compound used in the synthesis of various chemicals.
3,5,6-Trichloro-2-pyridinol: A metabolite of certain pesticides.
Uniqueness
2,4,5-TRICHLORO-6-{2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-PYRIDYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions with other molecules, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C15H11Cl3N4O2 |
|---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
2,4,5-trichloro-6-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11Cl3N4O2/c1-23-10-5-3-4-8(13(10)24-2)7-20-22-15-12(17)11(16)9(6-19)14(18)21-15/h3-5,7H,1-2H3,(H,21,22)/b20-7+ |
InChI Key |
HEZIRLZYTUMXFY-IFRROFPPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Heptafluoropropyl)-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11105223.png)
![17-Benzyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbonitrile (non-preferred name)](/img/structure/B11105229.png)
![1-(1H-indol-3-yl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11105235.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11105243.png)


![methyl 4-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11105261.png)
![1-{5-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-4-[4-(morpholin-4-yl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B11105269.png)
![3-benzyl-5,5-dimethyl-4-[(Z)-(4-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione](/img/structure/B11105272.png)
![3-(Hydroxy{2-[(trimethylsilyl)oxy]cyclohexyl}phosphoryl)propanoic acid](/img/structure/B11105273.png)
![2-Methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B11105287.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11105291.png)

![Ethyl 4-({[2-({[4-(ethoxycarbonyl)anilino]carbonyl}oxy)-3,3,3-trifluoro-1,1,2-tris(trifluoromethyl)propoxy]carbonyl}amino)benzoate](/img/structure/B11105302.png)
